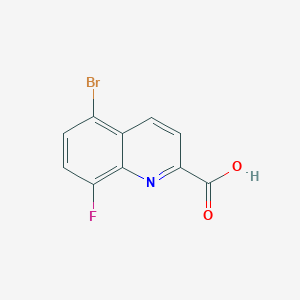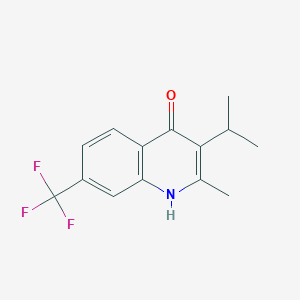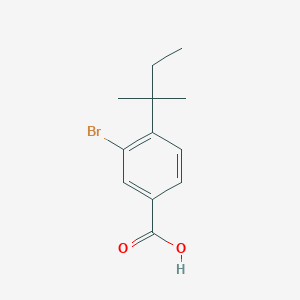
3-Bromo-4-(tert-pentyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(tert-pentyl)benzoic acid: is an organic compound with the molecular formula C12H15BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a tert-pentyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(tert-pentyl)benzoic acid typically involves the following steps:
Alkylation: The tert-pentyl group can be introduced via Friedel-Crafts alkylation using tert-pentyl chloride and aluminum chloride (AlCl3) as a catalyst.
Carboxylation: The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative. This can be achieved through the reaction of the intermediate compound with carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(tert-pentyl)benzoic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.
Major Products:
Substitution Reactions: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Esterification: Formation of esters of benzoic acid.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-(tert-pentyl)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through various chemical reactions.
Biology and Medicine: The compound may be explored for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives could be used in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(tert-pentyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes.
Comparaison Avec Des Composés Similaires
3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a tert-pentyl group.
4-tert-Butylbenzoic acid: Similar structure but without the bromine atom.
3-Chloro-4-(tert-pentyl)benzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-4-(tert-pentyl)benzoic acid is unique due to the presence of both a bromine atom and a tert-pentyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Propriétés
Numéro CAS |
1131594-07-4 |
|---|---|
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
3-bromo-4-(2-methylbutan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H15BrO2/c1-4-12(2,3)9-6-5-8(11(14)15)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,15) |
Clé InChI |
KPSYSWOTOXJBJE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


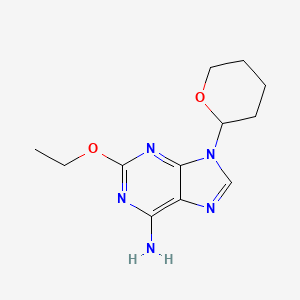
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
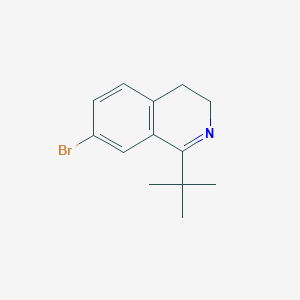
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
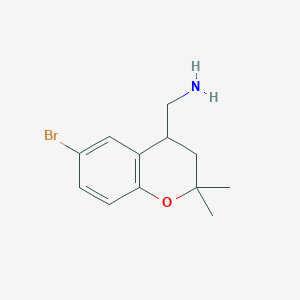
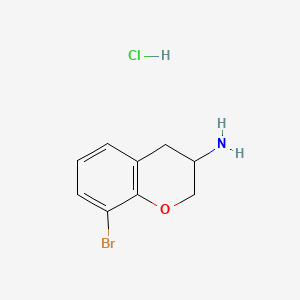
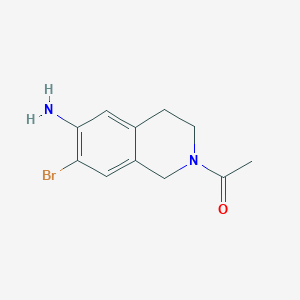
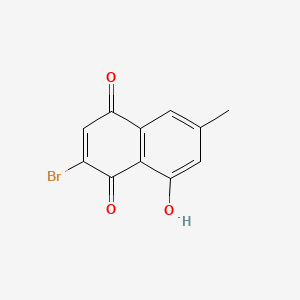
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
